3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
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Overview
Description
3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H11IN2 It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further conversion to the desired product . Another approach is the hydrogenation of pyrazolo[1,5-A]pyridines, which involves the reduction of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate can be employed for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes and receptors.
Organic Synthesis:
Biological Studies: It is employed in studies investigating the biological activity of pyrazolo[1,5-A]pyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Lacks the iodine and methyl substituents, making it less reactive in certain substitution reactions.
3-Chloro-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Similar structure but with a chlorine atom instead of iodine, which can influence its reactivity and biological activity.
Uniqueness
3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to the presence of both iodine and methyl substituents, which confer distinct chemical properties and reactivity. The iodine atom, in particular, makes it a versatile intermediate for further functionalization through substitution reactions .
Properties
Molecular Formula |
C8H11IN2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h5-6H,2-4H2,1H3 |
InChI Key |
ZBVWHKYEKZRKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)I)C1 |
Origin of Product |
United States |
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